4-Hydroxy-3,5-dinitrobiphenyl

Environmental mutagenicity Ames test Nitrobiphenyl toxicology

Environmental labs need authentic dinitro standards for mutagenicity risk allocation in photolyzed nitrate-rich waters. 4-Hydroxy-3,5-dinitrobiphenyl provides the exact regiochemistry required for accurate GC-MS/HPLC-MS quantification. • Ames-positive (TA98, -S9) standard for mutagenicity hazard assessment. • Electron-acceptor building block with pH-responsive phenolate donor for charge-transfer cocrystals. • Predicted pKa 4.2 enables selective anion-exchange SPE at environmental pH.

Molecular Formula C12H8N2O5
Molecular Weight 260.2 g/mol
CAS No. 4097-53-4
Cat. No. B1620189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-dinitrobiphenyl
CAS4097-53-4
Molecular FormulaC12H8N2O5
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h1-7,15H
InChIKeyTYLHNVQINZRZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-dinitrobiphenyl – Key Properties


4-Hydroxy-3,5-dinitrobiphenyl (IUPAC: 2,6-dinitro-4-phenylphenol; CAS 4097-53-4) is a dinitrated hydroxyphenyl aromatic belonging to the dinitrophenol subclass of organic compounds [1]. It possesses a biphenyl scaffold with a phenolic –OH at position 4 flanked by two nitro (–NO₂) groups at positions 3 and 5 on the same ring [1]. The compound is a solid at ambient temperature, exhibits moderate lipophilicity (computed logP ~3.4–3.9), and is a weak acid (predicted pKa ~4.2) [1][2]. Its structural signature — a hydrogen-bond donor hydroxyl group adjacent to two strongly electron-withdrawing nitro substituents — confers distinct reactivity, acidity, and electron-acceptor properties that differentiate it from closely related mononitro-, amino-, or halo-substituted biphenyls.

4-Hydroxy-3,5-dinitrobiphenyl – Irreplaceable vs. Generic Analogs


The presence of two nitro groups in a 1,3,5-trisubstitution pattern around the phenolic –OH creates a unique electronic and steric environment that is absent in mononitrobiphenyls, non-hydroxylated dinitrobiphenyls, or 4-chloro-3,5-dinitrobiphenyl [1][2]. This arrangement simultaneously depresses the pKa by approximately 2.8 log units relative to 4-hydroxy-3-nitrobiphenyl, increases the computed logP by ~0.4 units, introduces a mutagenic liability that is not observed with mononitro congeners, and generates a stronger electron-acceptor character essential for charge-transfer complex formation [1][2]. Consequently, procurement of a generic “nitrobiphenyl” without specifying the exact dinitro-hydroxy regiochemistry risks obtaining a compound with profoundly different acidity, lipophilicity, toxicological profile, and redox behavior, undermining reproducibility in environmental fate studies, toxicological screening, and materials chemistry applications.

4-Hydroxy-3,5-dinitrobiphenyl – Quantitative Differentiation vs. Analogs


Ames TA98 Mutagenicity: Dinitro vs. Mononitro Analogs

In a direct head-to-head study of photochemically generated hydroxynitrobiphenyls, 4-hydroxy-3,5-dinitrobiphenyl (F1(2)or) was among four dinitro compounds that exhibited unequivocal mutagenicity toward Salmonella typhimurium TA98 without S-9 metabolic activation [1]. In stark contrast, the two major mononitro products — 2-hydroxy-3-nitrobiphenyl (F5(1)) and 4-hydroxy-3-nitrobiphenyl (F5(2)) — were non-mutagenic under identical assay conditions [1]. This qualitative difference (mutagenic vs. non-mutagenic) represents a categorical toxicological distinction, not a gradation of potency, and has direct implications for handling, disposal, and regulatory classification of the compound relative to mononitro analogs.

Environmental mutagenicity Ames test Nitrobiphenyl toxicology

pKa: Enhanced Acidity vs. Mononitro Analog

The predicted pKa of 4-hydroxy-3,5-dinitrobiphenyl is 4.2 (ALOGPS estimation) [1], whereas the predicted pKa of 4-hydroxy-3-nitrobiphenyl is 6.97 ± 0.14 . The difference of ΔpKa ≈ 2.8 units corresponds to a ~630- to 650-fold increase in acid dissociation constant (Ka), meaning that at pH 5.5, the dinitro compound is >99% ionized while the mononitro analog remains predominantly neutral. For context, 2,6-dinitrophenol (lacking the biphenyl extension) has an experimental pKa of 3.69 at 25 °C [2], indicating that the biphenyl ring moderates acidity relative to simple dinitrophenols. This intermediate acidity profile is unique to the biphenyl-dinitrophenol scaffold.

Acid-base chemistry pKa comparison Nitrophenol ionization

logP: Higher Lipophilicity vs. Mononitro and Non-hydroxylated Analogs

The computed logP of 4-hydroxy-3,5-dinitrobiphenyl is 3.92 (ALOGPS) , compared with 3.49 for 4-hydroxy-3-nitrobiphenyl and 3.4 (XLogP3) as a general PubChem prediction for the target compound [1]. The increase of ΔlogP ≈ 0.43 units upon introduction of the second nitro group reflects enhanced partitioning into organic phases and lipid membranes. By contrast, 4-chloro-3,5-dinitrobiphenyl — a halogenated analog — has a computed logP of approximately 4.1 (estimated from its higher molecular weight and chlorine substitution), but lacks the hydrogen-bond donor capacity of the hydroxyl group, altering its molecular recognition profile [2]. The hydroxyl group thus simultaneously tempers lipophilicity relative to the chloro analog while enabling specific hydrogen-bond interactions.

Lipophilicity logP comparison Bioaccumulation potential

Electron Acceptor Strength: Charge-Transfer vs. Mononitro

Dinitrobiphenyls, including 4-hydroxy-3,5-dinitrobiphenyl, function as competent electron acceptors and form characterized charge-transfer (CT) complexes with indoles and aromatic amines, as documented in the diffuse reflectance spectroscopic studies of dinitrobiphenyl complexes [1]. This behavior arises from the combined electron-withdrawing effect of two nitro groups, which lowers the LUMO energy and facilitates electron transfer from donor molecules. Mononitrobiphenyls, by contrast, are significantly weaker acceptors and typically do not form isolable CT complexes under comparable conditions — a class-level distinction confirmed across multiple dinitrobiphenyl series [1]. The hydroxyl group additionally enables deprotonation to the phenolate form, which can further modulate acceptor strength via resonance effects.

Electron acceptor Charge-transfer complex Redox chemistry

Hydrogen-Bond Profile vs. Chloro and Amino Analogs

4-Hydroxy-3,5-dinitrobiphenyl possesses 1 hydrogen-bond donor (phenolic –OH) and 5 hydrogen-bond acceptors (two nitro groups contributing 4 O atoms plus 1 phenolic O) [1]. 4-Chloro-3,5-dinitrobiphenyl has 0 H-bond donors and 4 H-bond acceptors (chlorine is a very weak H-bond acceptor) [2]. 3,5-Dinitrobiphenyl-4-amine has 2 H-bond donors (–NH₂) and 5 acceptors, but the amine group confers basicity rather than acidity . This differential H-bond capacity directly impacts crystal packing, co-crystallization propensity, and molecular recognition in supramolecular assemblies. The phenolic –OH also enables pH-switchable hydrogen-bonding patterns (neutral phenol vs. anionic phenolate), a feature absent in chloro and amino analogs.

Hydrogen bonding Supramolecular chemistry Crystal engineering

4-Hydroxy-3,5-dinitrobiphenyl – Application Scenarios


Environmental Mutagenicity Screening & Photo-nitration Fate

The confirmed Ames mutagenicity of 4-hydroxy-3,5-dinitrobiphenyl in TA98 without S-9 activation [1] makes it a critical authentic standard for environmental monitoring programs investigating photochemical nitration of biphenyl in nitrate-rich waters. Unlike the non-mutagenic mononitro analogs that dominate the product mixture, this dinitro compound contributes disproportionately to the mutagenic hazard of photolyzed biphenyl/nitrate systems. Laboratories performing GC-MS or HPLC-MS quantification of hydroxynitrobiphenyls in environmental samples require the pure dinitro standard for accurate mutagenicity risk allocation.

Charge-Transfer Complex & Molecular Electronics

The established electron-acceptor character of dinitrobiphenyls [1] positions 4-hydroxy-3,5-dinitrobiphenyl as a candidate building block for charge-transfer cocrystals, organic conductors, and molecular sensor elements. Its phenolic –OH provides an additional handle for pH-responsive modulation of acceptor strength — deprotonation to phenolate enhances electron density and can tune CT absorption wavelengths. Mononitrobiphenyls lack sufficient acceptor strength for these applications, making the dinitro-hydroxy substitution pattern essential.

pH-Dependent Extraction & Pre-concentration Methods

The predicted pKa of 4.2 [1] places the compound's ionization midpoint in a pH range commonly used for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) of weakly acidic pollutants. At pH 6–7 (typical environmental water conditions), >99% of the compound exists in the ionized phenolate form, enabling selective extraction via anion-exchange mechanisms, whereas the mononitro analog (pKa ~7.0) remains ~50% neutral, leading to substantial recovery differences. Method developers must use the correct dinitro standard to validate extraction protocols.

H-Bond-Driven Cocrystal Screening & Supramolecular Synthons

With 1 H-bond donor and 5 H-bond acceptors [1], 4-hydroxy-3,5-dinitrobiphenyl presents a rich hydrogen-bonding topology for crystal engineering studies. The nitro groups serve as robust acceptors for O–H···O and N–H···O synthons, while the phenolic –OH can act as both donor and (when deprotonated) acceptor. This profile is distinct from the chloro analog (no donor) and the amino analog (basic, not acidic), enabling specific cocrystallization outcomes that cannot be replicated with other 3,5-dinitrobiphenyl derivatives.

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